2,5-Diethoxy-4-(morpholin-4-yl)benzenediazonium
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Overview
Description
2,5-Diethoxy-4-(morpholin-4-yl)benzenediazonium is a diazonium compound characterized by the presence of a diazonium group attached to a benzene ring substituted with diethoxy and morpholinyl groups. This compound is known for its reactivity and is used in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethoxy-4-(morpholin-4-yl)benzenediazonium typically involves the diazotization of 2,5-diethoxy-4-(morpholin-4-yl)aniline. The process includes the following steps:
Isolation: The diazonium salt is then isolated and purified for further use.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2,5-Diethoxy-4-(morpholin-4-yl)benzenediazonium undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide, copper(I) chloride, and sodium hydroxide are commonly used.
Coupling: Phenols and aromatic amines in the presence of a base (e.g., sodium hydroxide) are typical reagents.
Reduction: Reducing agents such as sodium sulfite or stannous chloride are employed.
Major Products
Substitution: Halogenated, hydroxylated, or cyanated benzene derivatives.
Coupling: Azo compounds with various substituents.
Reduction: 2,5-Diethoxy-4-(morpholin-4-yl)aniline.
Scientific Research Applications
2,5-Diethoxy-4-(morpholin-4-yl)benzenediazonium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the labeling of biomolecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Diethoxy-4-(morpholin-4-yl)benzenediazonium involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution, coupling, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Diethoxy-4-(4-morpholinyl)benzenediazonium sulfate
- 2,5-Diethoxy-4-(morpholin-4-yl)benzenediazonium tetrachlorozincate
- This compound tetrafluoroborate
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. The presence of both diethoxy and morpholinyl groups enhances its solubility and reactivity compared to other diazonium compounds .
Properties
CAS No. |
21528-13-2 |
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Molecular Formula |
C14H20N3O3+ |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
2,5-diethoxy-4-morpholin-4-ylbenzenediazonium |
InChI |
InChI=1S/C14H20N3O3/c1-3-19-13-10-12(17-5-7-18-8-6-17)14(20-4-2)9-11(13)16-15/h9-10H,3-8H2,1-2H3/q+1 |
InChI Key |
HRWJUSVKPYSOSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1[N+]#N)OCC)N2CCOCC2 |
Origin of Product |
United States |
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